molecular formula C8H6BF4I B144782 Ethynyl(phenyl)iodonium Tetrafluoroborate CAS No. 127783-34-0

Ethynyl(phenyl)iodonium Tetrafluoroborate

Cat. No.: B144782
CAS No.: 127783-34-0
M. Wt: 315.84 g/mol
InChI Key: AVSBPVBKCONUGF-UHFFFAOYSA-N
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Description

Ethynyl(phenyl)iodonium Tetrafluoroborate is a hypervalent iodine compound widely used as an ethynylating reagent in organic synthesis. This compound is known for its ability to introduce ethynyl groups into various substrates, making it a valuable tool in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

The primary target of Ethynyl(phenyl)iodonium Tetrafluoroborate is 1,3-dicarbonyl compounds . These compounds play a crucial role in various biochemical reactions due to their ability to act as nucleophiles and electrophiles.

Mode of Action

This compound interacts with its targets through a process known as α-ethynylation . This reaction involves the addition of an ethynyl group to the α-position of β-dicarbonyl compounds .

Result of Action

The primary result of the action of this compound is the α-ethynylation of β-dicarbonyl compounds . This modification can alter the chemical properties of these compounds, potentially influencing their reactivity and interactions with other molecules.

Preparation Methods

Ethynyl(phenyl)iodonium Tetrafluoroborate can be synthesized through a two-step process. The first step involves the preparation of trimethylsilylthis compound from bis(trimethylsilyl)ethyne. This intermediate is then treated with hydrogen fluoride to yield this compound . The reaction conditions are typically mild, and the process is efficient, making it suitable for both laboratory and industrial production .

Chemical Reactions Analysis

Ethynyl(phenyl)iodonium Tetrafluoroborate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include boron Lewis acids and other hypervalent iodine compounds. The major products formed from these reactions are typically ethynylated derivatives of the starting materials .

Scientific Research Applications

Ethynyl(phenyl)iodonium Tetrafluoroborate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethynyl(phenyl)iodonium Tetrafluoroborate is unique among hypervalent iodine compounds due to its high reactivity and selectivity in ethynylation reactions. Similar compounds include:

    Phenyl(trifluoromethyl)iodonium Tetrafluoroborate: Used for trifluoromethylation reactions.

    (Diacetoxyiodo)benzene: Commonly used as an oxidizing agent.

    Iodobenzene Dichloride: Used in chlorination reactions.

These compounds share some reactivity patterns but differ in their specific applications and reaction conditions, highlighting the unique utility of this compound in organic synthesis.

Properties

IUPAC Name

ethynyl(phenyl)iodanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I.BF4/c1-2-9-8-6-4-3-5-7-8;2-1(3,4)5/h1,3-7H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSBPVBKCONUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C#C[I+]C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374563
Record name Ethynyl(phenyl)iodanium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127783-34-0
Record name Ethynyl(phenyl)iodanium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethynyl(phenyl)iodonium Tetrafluoroborate [Ethynylating Reagent]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Ethynyl(phenyl)iodonium Tetrafluoroborate in organic synthesis?

A1: this compound serves as an effective reagent for introducing an ethynyl group into various molecules, specifically β-dicarbonyl compounds [, ]. This reagent facilitates α-ethynylation reactions under mild conditions, broadening the possibilities for synthesizing complex organic molecules.

Q2: How is this compound synthesized?

A2: The synthesis of this compound involves a two-step process []. First, Bis(trimethylsilyl)ethyne is reacted to produce Trimethylsilylthis compound. Subsequently, Hydrogen fluoride is utilized to remove the Trimethylsilyl group, yielding the desired this compound.

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